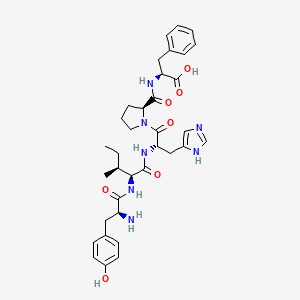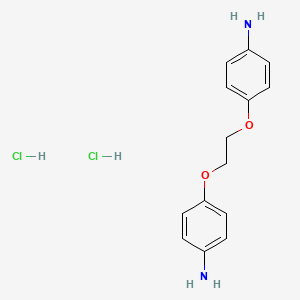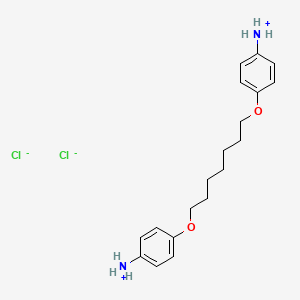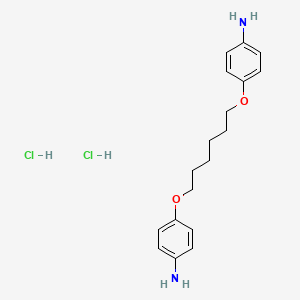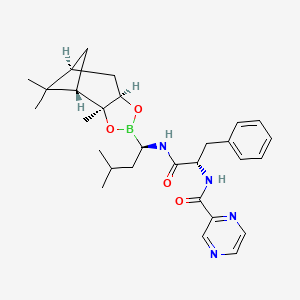
Bortezomib-pinanediol
Overview
Description
Mechanism of Action
Target of Action
Bortezomib-Pinanediol primarily targets the 26S proteasome , a protein complex responsible for the degradation of ubiquitinated proteins in the ubiquitin-proteasome pathway . This pathway plays a crucial role in the regulation of key cellular processes, including cell cycle progression, apoptosis, and protein quality control .
Mode of Action
This compound, a dipeptide boronic acid derivative, acts as a proteasome inhibitor . It binds to the catalytic site of the 26S proteasome with high affinity and specificity . This binding leads to the reversible inhibition of the 26S proteasome, disrupting the degradation of ubiquitinated proteins . As a result, it induces cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of the 26S proteasome by this compound affects multiple biochemical pathways. One significant effect is the accumulation of misfolded proteins, which initiates endoplasmic reticulum (ER) stress and an unfolded protein response (UPR) . This response leads to the expression of different genes promoting cell survival . Additionally, this compound induces G2-M cell cycle arrest and apoptosis by causing Bcl-2 phosphorylation and cleavage .
Pharmacokinetics
Studies on bortezomib, the parent compound, reveal a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase .
Result of Action
The action of this compound results in significant molecular and cellular effects. The inhibition of the 26S proteasome leads to the accumulation of ubiquitinated proteins, causing cell cycle arrest and apoptosis . In cancer cells, this can lead to the effective treatment of multiple myeloma and mantle cell non-Hodgkin’s lymphoma .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib . Furthermore, the nanoformulation of lipophilized Bortezomib has been shown to enhance drug loading, prolong circulation time, improve tolerability, and provide targeted treatment of triple-negative breast cancer .
Biochemical Analysis
Biochemical Properties
Bortezomib-pinanediol interacts with various biomolecules in the body. It primarily targets the 26S proteasome, a multi-catalytic complex responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins . The inhibition of the 20S proteasome leads to unique proapoptotic effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces G2-M cell cycle arrest and apoptosis by causing Bcl-2 phosphorylation and cleavage . This regulation of the bcl-2 family of proteins has been observed in H460 lung cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the chymotrypsin-like site of the 20S proteolytic core within the 26S proteasome . This inhibition disrupts multiple cellular signaling pathways, resulting in the inhibition of cell-cycle progression, angiogenesis, and proliferation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are complex. Resistance to Bortezomib has been noted in clinical studies, suggesting that the effects of the drug may change over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to improve the symptoms of different autoimmune diseases in animal models .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway . This pathway was identified as the principal cellular pathway responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex. The drug undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes .
Preparation Methods
Bortezomib-pinanediol can be synthesized through an esterification reaction between bortezomib and pinanediol . This reaction typically occurs under neutral or alkaline conditions, resulting in the formation of pH-sensitive boronic acid ester bonds . The process is efficient and yields a high amount of the desired product .
Chemical Reactions Analysis
Bortezomib-pinanediol undergoes various chemical reactions, including:
Esterification: The primary reaction used in its synthesis, where bortezomib reacts with pinanediol to form the ester bond.
Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed back to bortezomib and pinanediol.
Oxidation and Reduction: These reactions can modify the boronic acid moiety, affecting the compound’s stability and reactivity.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bortezomib-pinanediol has several scientific research applications:
Cancer Therapy: It is used in targeted chemotherapy for triple-negative breast cancer, showing improved drug loading and reduced side effects compared to bortezomib.
Drug Delivery Systems: The compound is incorporated into micellar nanoformulations to enhance its therapeutic efficacy and reduce toxicity.
Proteasome Inhibition Studies: Researchers use this compound to study the ubiquitin-proteasome pathway and its role in cancer cell apoptosis.
Comparison with Similar Compounds
Bortezomib-pinanediol is unique compared to other proteasome inhibitors due to its lipophilized form, which enhances drug loading and circulation time . Similar compounds include:
Carfilzomib: Another proteasome inhibitor used in cancer therapy, but with different pharmacokinetic properties.
Ixazomib: An oral proteasome inhibitor with distinct chemical structure and clinical applications.
This compound stands out for its improved delivery and reduced side effects, making it a valuable addition to cancer treatment regimens .
Properties
IUPAC Name |
N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20-,21-,23-,24+,25-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCSTPSWJFWZHP-GQABWHEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39BN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


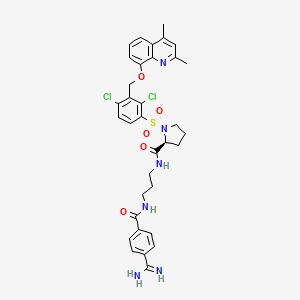

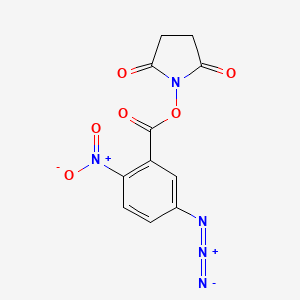
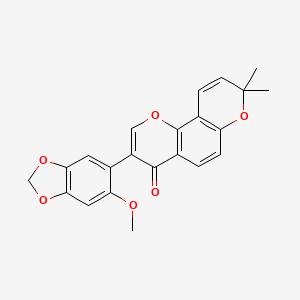
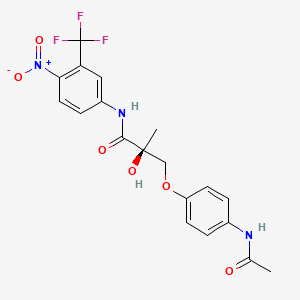
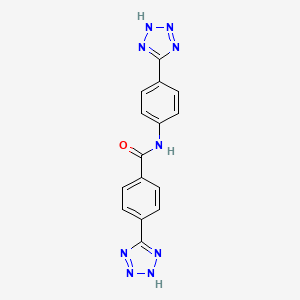
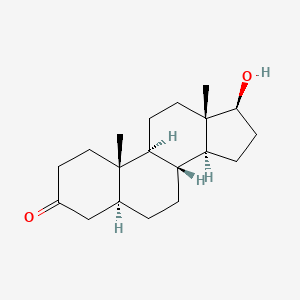
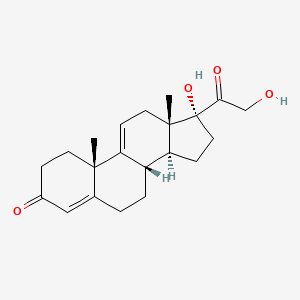

![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)
